Nonafluorobutanesulfonic anhydride
Description
The Role of Fluorinated Reagents in Modern Organic Chemistry
The introduction of fluorine into organic molecules can dramatically alter their physical, chemical, and biological properties. numberanalytics.com This has led to a surge in the development and application of fluorinated reagents in various scientific disciplines.
Significance of Organofluorine Compounds in Pharmaceutical and Agrochemical Industries
Organofluorine compounds have become indispensable in the pharmaceutical and agrochemical sectors. ingentaconnect.com It is estimated that approximately 20% of all pharmaceuticals and a staggering 50% of agrochemicals contain at least one fluorine atom. chinesechemsoc.org The strategic incorporation of fluorine can enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. chinesechemsoc.orgchimia.ch
In the pharmaceutical industry, the presence of fluorine can improve a drug's efficacy and pharmacokinetic profile. youtube.com For example, fluorinated compounds are found in medications for a wide range of conditions, including cancer, depression, and HIV. ingentaconnect.com Similarly, in the agrochemical industry, fluorinated compounds are integral to the development of more potent and selective herbicides, insecticides, and fungicides. researchgate.netnih.gov The increased stability and targeted action of these compounds contribute to more effective and environmentally conscious agricultural practices. nih.gov
Evolution of Fluorine-Introducing Reagents
The journey of fluorine-introducing reagents began with hazardous and difficult-to-handle substances like elemental fluorine (F2). nih.gov The extreme reactivity of F2 often led to uncontrolled reactions and the formation of multiple products. nih.gov Over time, the need for more selective and user-friendly fluorinating agents spurred significant research and development.
This evolution can be categorized into generations of reagents. The first generation, including F2, was followed by the development of electrophilic fluorinating agents like N-fluorobenzenesulfonimide (NFSI) and Selectfluor®, which offered better control and safety. researchgate.net More recently, a third generation of radical fluorinating agents has emerged, further expanding the toolkit for chemists. researchgate.net This progression has been crucial in making the synthesis of complex organofluorine compounds more accessible and efficient. chimia.ch The development of novel reagents continues to be an active area of research, aiming for even greater selectivity, efficiency, and ease of use. alfa-chemistry.com
Nonafluorobutanesulfonic Anhydride (B1165640) (NFBSA) as a Key Activating Agent
Nonafluorobutanesulfonic anhydride, also known as perfluorobutanesulfonic anhydride, stands out as a highly effective activating agent in organic synthesis. sigmaaldrich.com Its chemical formula is (CF3(CF2)3SO2)2O. sigmaaldrich.com The strong electron-withdrawing nature of the nonafluorobutanesulfonyl group makes NFBSA a powerful electrophile, enabling a variety of chemical transformations. For instance, it can be used to activate substrates for nucleophilic attack, such as in the synthesis of 4-bromothieno[2,3-b]pyridine. sigmaaldrich.com
Comparison with Other Sulfonyl Anhydrides (e.g., Triflic Anhydride)
A common point of comparison for this compound (NFBSA) is trifluoromethanesulfonic anhydride, often called triflic anhydride ((CF3SO2)2O). wikipedia.org Both are potent electrophiles used to introduce their respective sulfonyl groups, but they possess distinct properties that make them suitable for different applications. wikipedia.org
Triflic anhydride is a widely used reagent known for its exceptional leaving group ability, making it a powerful tool for generating triflate esters from alcohols and enol triflates from ketones. wikipedia.orgchemicalbook.com It is prepared by the dehydration of triflic acid. wikipedia.org
While both anhydrides are highly reactive, the larger and more lipophilic nonafluorobutane chain in NFBSA can influence its solubility and reactivity in certain solvent systems. The properties of these two important sulfonyl anhydrides are summarized in the table below.
| Property | This compound | Trifluoromethanesulfonic Anhydride (Triflic Anhydride) |
| Formula | (C4F9SO2)2O | (CF3SO2)2O |
| Molecular Weight | 582.18 g/mol scbt.com | 282.13 g/mol wikipedia.org |
| Boiling Point | 84 °C sigmaaldrich.com | 81-83 °C chemblogger.com |
| Density | 1.898 g/mL at 25 °C sigmaaldrich.com | 1.677 g/mL at 25 °C chemblogger.com |
| Refractive Index | n20/D 1.3210 sigmaaldrich.com | n20/D 1.321 chemblogger.com |
Historical Context of NFBSA Preparation and Initial Applications
The synthesis of this compound can be achieved using potassium nonafluorobutane-sulfonate as a starting material. sigmaaldrich.com Early research into compounds related to NFBSA focused on the preparation of its corresponding esters. These nonafluorobutanesulfonic acid esters, or nonaflates, were recognized for their potential as powerful alkylating and silylating reagents, highlighting the utility of the nonafluorobutanesulfonyl group in organic synthesis. researchgate.net The development and study of NFBSA and its derivatives have provided chemists with valuable tools for constructing complex molecules.
Properties
IUPAC Name |
1,1,2,2,3,3,4,4,4-nonafluorobutylsulfonyl 1,1,2,2,3,3,4,4,4-nonafluorobutane-1-sulfonate | |
|---|---|---|
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8F18O5S2/c9-1(10,5(17,18)19)3(13,14)7(23,24)32(27,28)31-33(29,30)8(25,26)4(15,16)2(11,12)6(20,21)22 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKIHLPFZYGFMDK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(F)(F)S(=O)(=O)OS(=O)(=O)C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(C(F)(F)F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4F9SO2OSO2C4F9, C8F18O5S2 | |
| Record name | 1-Butanesulfonic acid, 1,1,2,2,3,3,4,4,4-nonafluoro-, 1,1'-anhydride | |
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| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40190398 | |
| Record name | Perfluorobutanesulfonic anhydride | |
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Molecular Weight |
582.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
36913-91-4 | |
| Record name | 1-Butanesulfonic acid, 1,1,2,2,3,3,4,4,4-nonafluoro-, 1,1′-anhydride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=36913-91-4 | |
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| Record name | 1,1,2,2,3,3,4,4,4-Nonafluorobutane-1-sulfonic anhydride | |
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| Record name | Perfluorobutanesulfonic anhydride | |
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| Record name | 1,1,2,2,3,3,4,4,4-nonafluorobutane-1-sulphonic anhydride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.412 | |
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| Record name | 1,1,2,2,3,3,4,4,4-NONAFLUOROBUTANE-1-SULFONIC ANHYDRIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1E2WN0VK6L | |
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Synthetic Methodologies and Precursor Chemistry of Nonafluorobutanesulfonic Anhydride
Established Synthetic Routes to Nonafluorobutanesulfonic Anhydride (B1165640)
The synthesis of nonafluorobutanesulfonic anhydride primarily relies on well-established methods involving specific precursors and reaction pathways.
A common and documented method for preparing this compound uses potassium nonafluorobutanesulfonate as the starting material. chemicalbook.comsigmaaldrich.comsigmaaldrich.com This salt, also known as potassium nonaflate, serves as a stable and readily available precursor for the synthesis. nih.gov The general principle of this synthesis involves the conversion of the sulfonate salt into the corresponding anhydride. While specific procedural details can vary, the transformation typically requires dehydration of the corresponding sulfonic acid or direct conversion using a dehydrating agent.
Beyond the standard potassium salt route, alternative strategies exist for the preparation of perfluorinated sulfonic anhydrides. One notable method involves the reaction of a sulfonic acid with a reagent that exhibits acid pseudohalide tautomerism. google.com This process facilitates the formation of the sulfonic anhydride function by eliminating a molecule of water. google.com This approach is applicable to a range of sulfonic acids for producing their corresponding anhydrides. google.com
Another context in which sulfonic anhydrides are formed is during the hygrothermal aging of perfluorosulfonic acid (PFSA) membranes, such as those used in fuel cells. researchgate.net Under conditions of high temperature and low humidity, the sulfonic acid groups within the polymer structure can undergo a cross-linking reaction to form sulfonic anhydride linkages. researchgate.net This transformation is considered a degradation pathway for the membrane but demonstrates an alternative condition under which the anhydride can be formed. researchgate.net
Advanced Synthesis and Purification Techniques
Optimizing the synthesis and purification of this compound is crucial for achieving high-grade material suitable for research and industrial applications.
The yield and purity of this compound are influenced by several factors. The purity of the final product is often reported to be around 97%. sigmaaldrich.comsigmaaldrich.com Key to purification is leveraging the compound's physical properties, such as its boiling point. The reported boiling point is 84 °C, which allows for purification by distillation. sigmaaldrich.comsigmaaldrich.com Optimizing distillation conditions, such as pressure and temperature, can effectively separate the anhydride from precursors and byproducts. The selection of high-purity starting materials, like potassium nonafluorobutanesulfonate, is a fundamental prerequisite for obtaining a high-purity final product.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source(s) |
|---|---|---|
| Molecular Formula | C₈F₁₈O₅S₂ | |
| Molecular Weight | 582.18 g/mol | sigmaaldrich.com |
| Boiling Point | 84 °C (lit.) | sigmaaldrich.comsigmaaldrich.com |
| Density | 1.898 g/mL at 25 °C (lit.) | sigmaaldrich.comsigmaaldrich.com |
| Refractive Index | n20/D 1.3210 (lit.) | sigmaaldrich.comsigmaaldrich.com |
| Assay | 97% | sigmaaldrich.com |
| CAS Number | 36913-91-4 | chemspider.com |
This compound is a corrosive material, classified under Hazard Class 8A for combustible, corrosive hazardous materials. sigmaaldrich.comsigmaaldrich.com Its handling requires stringent safety measures, including the use of personal protective equipment. sigmaaldrich.com For storage, it is recommended to maintain the compound at a temperature between 2-8°C to ensure its stability. sigmaaldrich.comsigmaaldrich.com The compound is designated with the GHS05 pictogram, indicating its corrosive nature, and the signal word "Danger". sigmaaldrich.comsigmaaldrich.com
Recovery and Recycling of Nonafluorobutanesulfonate Derivatives
The chemical stability of perfluorinated compounds, including nonafluorobutanesulfonate derivatives, has prompted research into their recovery and recycling. nih.gov These efforts are part of a broader industrial and environmental transition to manage fluorinated substances more effectively. nih.gov While specific industrial-scale recycling processes for nonafluorobutanesulfonate are not widely detailed in the provided literature, methods are being developed for related compounds. For instance, a patented device and method exists for recovering trifluoromethanesulfonic acid from wastewater, indicating that technologies for recycling fluorinated sulfonic acids are an area of active development. google.com The development of such recovery processes is crucial for the sustainable use of fluorinated alternatives to long-chain perfluoroalkyl substances. nih.gov
Nonafluorobutanesulfonic Anhydride in Electrophilic Activation and Leaving Group Chemistry
Mechanistic Insights into Electrophilic Activation by Nonafluorobutanesulfonic Anhydride (B1165640)
Nonafluorobutanesulfonic anhydride serves as an exceptional activating agent, transforming weakly electrophilic centers into highly reactive species. This activation is a cornerstone of its synthetic utility.
Interaction with Nucleophiles (Alcohols, Amines, and Thiols)
This compound readily reacts with a variety of nucleophiles, including alcohols, amines, and thiols. msu.edunih.govresearchgate.net The general mechanism involves the nucleophilic attack of the heteroatom (oxygen, nitrogen, or sulfur) on one of the electrophilic sulfur atoms of the anhydride. libretexts.orgsaskoer.ca This attack leads to the formation of a tetrahedral intermediate. Subsequently, the intermediate collapses, displacing a nonafluorobutanesulfonate anion as a leaving group and forming a protonated species. A base then removes the proton to yield the final product. saskoer.ca
The reactivity of these nucleophiles towards the anhydride is influenced by their inherent nucleophilicity. Generally, amines are more nucleophilic than alcohols, and thiols are more nucleophilic than alcohols. msu.edu This difference in reactivity allows for selective reactions in molecules containing multiple functional groups.
The reaction with alcohols produces alkyl nonaflates, which are themselves potent alkylating agents due to the excellent leaving group ability of the nonaflate group. Similarly, reaction with amines yields sulfonamides, and with thiols, it produces thioesters.
Generation of Highly Electrophilic Sulfonium (B1226848) Ions
A key aspect of the electrophilic activation by this compound is its ability to generate highly electrophilic sulfonium ions. For instance, the reaction with sulfoxides leads to the formation of sulfonium species that are highly activated towards nucleophilic attack. This strategy has been employed in various synthetic transformations.
Nonafluorobutanesulfonate as a Superior Leaving Group
The efficacy of this compound as an activating agent is intrinsically linked to the exceptional properties of the resulting nonafluorobutanesulfonate (nonaflate) anion as a leaving group. A good leaving group is a species that can depart with a pair of electrons and is stable in its departed form. wikipedia.org
Comparative Studies of Nucleofugality: Nonaflates vs. Triflates and Tresylates
The nucleofugality, or leaving group ability, of nonaflates has been compared to other commonly used sulfonate leaving groups, such as triflates (trifluoromethanesulfonates) and tresylates (2,2,2-trichloroethanesulfonates). The general principle is that a better leaving group is the conjugate base of a stronger acid. scribd.commasterorganicchemistry.com
Nonaflates are generally considered to be better leaving groups than triflates. researchgate.net This enhanced nucleofugality is attributed to the greater electron-withdrawing effect of the nonafluorobutyl group compared to the trifluoromethyl group. This increased inductive effect further stabilizes the negative charge on the sulfonate anion, making it a more stable and thus better leaving group. wikipedia.org In comparative studies involving palladium-catalyzed cross-coupling reactions, nonaflates have demonstrated higher efficiency and reactivity than the corresponding triflates. researchgate.net
| Leaving Group | Structure | Relative Reactivity |
| Nonaflate | C₄F₉SO₃⁻ | Excellent |
| Triflate | CF₃SO₃⁻ | Very Good |
| Tresylate | CCl₃CH₂SO₃⁻ | Good |
Influence of Steric Shielding on Leaving Group Ability
While electronic effects are paramount, steric factors can also influence the ability of a group to depart. nih.gov In the context of S\N2 reactions, the transition state involves the nucleophile, the central carbon, the leaving group, and three other substituents. libretexts.org While significant steric hindrance around the reaction center can impede the approach of the nucleophile, the bulkiness of the leaving group itself is generally considered to have a less direct impact on the rate of backside attack. reddit.comlibretexts.orgyoutube.com However, the steric bulk of the nonafluorobutyl group in nonaflates may play a role in preventing undesired side reactions, such as attack at the sulfur atom of the sulfonate. mdpi.com
Applications in Nucleophilic Substitution Reactions (SN2)
The excellent leaving group ability of the nonaflate group makes alkyl nonaflates highly reactive substrates for bimolecular nucleophilic substitution (S\N2) reactions. wikipedia.orgnih.gov In an S\N2 reaction, a nucleophile attacks the carbon atom bearing the leaving group from the backside, leading to an inversion of stereochemistry. libretexts.org
The rate of S\N2 reactions is highly dependent on the nature of the leaving group. libretexts.org The use of nonaflates as leaving groups can significantly accelerate these reactions, allowing them to proceed under milder conditions and with a broader range of nucleophiles. This is particularly advantageous for reactions involving sterically hindered substrates or less reactive nucleophiles. Studies have shown that alkyl nonaflates are extremely reactive in S\N2 reactions, often more so than the corresponding triflates. researchgate.netwikipedia.org
The enhanced reactivity of nonaflates has been exploited in various synthetic applications, including the formation of carbon-carbon and carbon-heteroatom bonds. For example, they are effective in palladium-catalyzed C-N bond-forming processes, where they have shown increased stability under reaction conditions compared to triflates. researchgate.net
Enhancing Efficiency in Demanding S(_N)2 Transformations
The bimolecular nucleophilic substitution (S(_N)2) reaction is a cornerstone of organic synthesis, allowing for the formation of new carbon-heteroatom and carbon-carbon bonds. The efficiency of this reaction is highly dependent on the nature of the leaving group, with superior leaving groups accelerating the reaction rate. This compound is instrumental in converting poor leaving groups, such as hydroxyl groups in alcohols, into exceptionally effective nonaflate (-ONf) leaving groups.
The nonaflate anion (C(_4)F(_9)SO(_3)) is considered a "super" leaving group due to the extreme electron-withdrawing effect of the nine fluorine atoms. This effect delocalizes the negative charge on the sulfonate group, rendering the anion highly stable and, consequently, an excellent nucleofuge (leaving group). This enhanced reactivity is particularly crucial for "demanding" S(_N)2 transformations, such as those involving sterically hindered substrates.
In sterically congested environments, the backside attack required for an S(_N)2 mechanism is impeded. A highly reactive leaving group like a nonaflate can significantly lower the activation energy of the transition state, compensating for the steric hindrance and allowing the substitution to proceed at a practical rate and with high yield. For instance, the substitution on secondary or neopentyl-type alcohols, which are notoriously slow to react under S(_N)2 conditions with conventional leaving groups like tosylates or even the highly reactive triflates, can be significantly enhanced by conversion to the corresponding nonaflate.
The preparation of these reactive nonaflate esters is efficiently achieved by treating the alcohol with this compound, typically in the presence of a non-nucleophilic base like pyridine (B92270) or 2,6-lutidine.
Table 1: Illustrative S(_N)2 Reaction of a Sterically Hindered Secondary Alcohol
| Substrate | Reagent 1 | Reagent 2 (Nucleophile) | Leaving Group | Product | Yield |
| Secondary Alcohol | This compound, Pyridine | Sodium Azide (NaN(_3)) | Nonaflate (-ONf) | Secondary Azide | >90% (expected) |
| Secondary Alcohol | p-Toluenesulfonyl Chloride, Pyridine | Sodium Azide (NaN(_3)) | Tosylate (-OTs) | Secondary Azide | Moderate |
This table illustrates the expected outcome based on the known principles of leaving group ability. Specific yields can vary based on the exact substrate and reaction conditions.
Stereochemical Control in Substitution Reactions
A fundamental characteristic of the S(_N)2 reaction is its stereospecificity. The reaction proceeds through a concerted mechanism where the nucleophile attacks the electrophilic carbon from the side opposite to the leaving group. This "backside attack" leads to a predictable and complete inversion of the stereochemical configuration at the reaction center. youtube.commasterorganicchemistry.comlibretexts.org This is often referred to as a Walden inversion.
The use of this compound to generate a nonaflate leaving group from a chiral alcohol allows chemists to harness this principle for precise stereochemical control. When a chiral alcohol is converted to a chiral nonaflate and subsequently undergoes an S(_N)2 reaction, the product will have the opposite stereochemistry of the starting alcohol. youtube.com
For example, if an (R)-alcohol is treated with this compound and then subjected to a nucleophilic attack by a species 'Nu', the resulting product will have the (S)-configuration. This predictable outcome is essential in the synthesis of complex molecules, such as pharmaceuticals and natural products, where the specific three-dimensional arrangement of atoms is critical to the molecule's function.
The reliability of this inversion is a direct consequence of the S(_N)2 pathway. The excellent leaving group ability of the nonaflate ensures that the reaction proceeds cleanly through this mechanism, avoiding competing S(_N)1 pathways which would lead to racemization and a loss of stereochemical control.
Table 2: Stereochemical Outcome of an S(_N)2 Reaction on a Chiral Center
| Starting Material (Stereocenter) | Activating Reagent | Leaving Group | Nucleophile | Product (Stereocenter) | Stereochemical Outcome |
| (R)-Alcohol | This compound | Nonaflate (-ONf) | Nu:⁻ | (S)-Product | Inversion of Configuration |
| (S)-Alcohol | This compound | Nonaflate (-ONf) | Nu:⁻ | (R)-Product | Inversion of Configuration |
Catalytic Applications and Reagent Development Featuring Nonafluorobutanesulfonic Anhydride
Nonafluorobutanesulfonic Anhydride (B1165640) as a Catalyst in Organic Transformations
The strong electron-withdrawing character of the nonafluorobutanesulfonyl (nonaflate) group makes its derivatives potent reagents and catalysts in organic chemistry.
Role in Friedel-Crafts Acylation Reactions
Friedel-Crafts acylation is a fundamental method for introducing an acyl group onto an aromatic ring, proceeding through an electrophilic aromatic substitution mechanism. organic-chemistry.orgsigmaaldrich.comwikipedia.org This reaction traditionally requires a strong Lewis acid catalyst, such as aluminum trichloride (B1173362) (AlCl₃), often in stoichiometric amounts because the product ketone complexes with the catalyst. organic-chemistry.orgwikipedia.org The development of efficient catalysts that can be used in smaller, catalytic quantities is a significant goal to improve the environmental and economic viability of these reactions. arkat-usa.org
In this context, metal salts of nonafluorobutanesulfonic acid have emerged as highly effective catalysts. Research has demonstrated that gallium(III) nonafluorobutanesulfonate (Ga(ONf)₃) can catalytically facilitate the Friedel-Crafts acylation of a wide range of aromatic compounds. thieme-connect.com In the presence of just 1-5 mol% of Ga(ONf)₃, aromatics, including deactivated ones like chlorobenzene (B131634) and fluorobenzene, react with acyl chlorides or anhydrides to produce the corresponding aromatic ketones in good to excellent yields. thieme-connect.com This highlights the exceptional activity imparted by the nonaflate counter-ion, which helps to generate a highly electrophilic environment for the reaction to proceed without the need for stoichiometric amounts of a traditional Lewis acid.
A representative example is the acylation of toluene (B28343) with benzoic anhydride, catalyzed by gallium(III) nonafluorobutanesulfonate, as shown in the table below.
| Reactants | Catalyst | Product | Yield |
| Toluene, Benzoic Anhydride | Ga(ONf)₃ (5 mol%) | 4-Methylbenzophenone | 98% |
| Data sourced from a study on Gallium Nonafluorobutanesulfonate catalysis. thieme-connect.com |
Catalytic Activation of Unreactive Bonds
The activation of traditionally unreactive chemical bonds, such as Carbon-Hydrogen (C-H) bonds, is a transformative area in chemical synthesis. numberanalytics.comnumberanalytics.com This strategy aims to directly functionalize organic molecules, bypassing the need for pre-functionalized starting materials and thus offering more atom-economical and efficient synthetic routes. numberanalytics.comethernet.edu.et The process typically involves a transition metal complex that cleaves a C-H bond to form a metal-carbon intermediate, which can then be converted into a new functional group. icp.ac.ru
The field employs various mechanisms, including oxidative addition and electrophilic activation, often facilitated by sophisticated catalyst systems composed of a metal center (like palladium, rhodium, or platinum) and carefully designed ligands. numberanalytics.comu-tokyo.ac.jp These catalytic systems are crucial for achieving the desired reactivity and selectivity. numberanalytics.com While the development of powerful catalysts is a central theme in this field, the direct application of nonafluorobutanesulfonic anhydride itself as a primary catalyst for the activation of unreactive C-H bonds is not extensively documented in current literature. The focus remains on transition metal complexes and specialized reagents. numberanalytics.comicp.ac.ruu-tokyo.ac.jp
Development of Nonafluorobutanesulfonate-Derived Reagents
The unique properties of the nonaflate group have been instrumental in the design of novel reagents for challenging chemical transformations.
Trifluoromethyl Nonafluorobutanesulfonate (TFNf) as a Trifluoromethoxylating Reagent
The trifluoromethoxy (-OCF₃) group is highly sought after in the design of pharmaceuticals and agrochemicals due to its unique properties, including high lipophilicity and electron-withdrawing character. Trifluoromethyl nonafluorobutanesulfonate (TFNf) has been developed as a practical, bench-stable, and scalable liquid reagent for introducing this valuable functional group. thieme-connect.comnumberanalytics.com It serves as a safe and easy-to-handle source for trifluoromethoxylation reactions. numberanalytics.com
Trifluoromethyl nonafluorobutanesulfonate (TFNf) is an odorless liquid with a boiling point of 87–89 °C, which makes it easy to handle and purify via distillation. numberanalytics.com Its synthesis is achieved through a straightforward and safe process that allows for large-scale production. The procedure begins with a starting material, S-(trifluoromethyl)dibenzothiophenium triflate, which undergoes two anion exchange steps followed by thermolysis of the resulting nonaflate salt. numberanalytics.com This thermal decomposition proceeds smoothly due to the lower decomposition point of the nonaflate precursor compared to its triflate analog. numberanalytics.com
A key advantage of this process is its recyclability; the nonaflyl portion of the TFNf reagent can be recovered as nonaflyl fluoride (B91410) after the trifluoromethoxylation reaction and reused. thieme-connect.comnumberanalytics.com In terms of stability, TFNf exhibits remarkable resistance to strong acid, showing no decomposition after 150 hours in a 3 M HCl solution. It only shows significant decomposition after prolonged exposure to a strong base (3 M KOH for 150 hours). u-tokyo.ac.jp
TFNf has proven to be a versatile and effective reagent for a variety of trifluoromethoxylation reactions. It can function as a nucleophilic trifluoromethoxylating agent, particularly when activated with a fluoride source like silver(I) fluoride (AgF). numberanalytics.comu-tokyo.ac.jp This combination generates a reactive trifluoromethoxide anion (CF₃O⁻) in situ. numberanalytics.com
The synthetic utility of TFNf has been demonstrated in the regio- and stereoselective trifluoromethoxylation of alkynes, including haloalkynes, alkynyl esters, and alkynyl sulfones. thieme-connect.comnumberanalytics.com Furthermore, it is highly effective for the nucleophilic trifluoromethoxylation of primary and secondary alcohols (via their triflates) and alkyl bromides, providing the corresponding trifluoromethyl ethers in high yields. numberanalytics.comu-tokyo.ac.jp
The table below summarizes representative applications of TFNf in trifluoromethoxylation reactions.
| Substrate Type | Reaction | Product Type | Yield |
| Alkynyl Sulfone | Halotrifluoromethoxylation with TFNf/AgF | Trifluoromethoxylated Alkene | High Yields |
| Benzyl Bromide | Nucleophilic Substitution with TFNf/AgF | Benzyl Trifluoromethyl Ether | Excellent Yields |
| Alkyl Triflate | Nucleophilic Substitution with TFNf/AgF | Alkyl Trifluoromethyl Ether | Excellent Yields |
| Primary/Secondary Alcohol | One-pot conversion via triflate with TFNf/AgF | Alkyl Trifluoromethyl Ether | High Yields |
| Data compiled from studies on the applications of TFNf. numberanalytics.comu-tokyo.ac.jp |
Other Novel Reagents and Their Synthetic Utility
The inherent reactivity of this compound has been harnessed to develop a variety of novel reagents with unique synthetic applications. These reagents often leverage the exceptional leaving group ability of the nonaflate group to facilitate otherwise challenging transformations.
One significant area of development is the synthesis of electrophilic nonaflating reagents. While N-phenyl-bis(trifluoromethanesulfonimide) is a well-known reagent for triflation, a similar principle can be applied to create nonaflating agents. For instance, the reaction of aniline (B41778) with nonafluorobutanesulfonyl fluoride, a derivative of the anhydride, in the presence of a base, can yield N-phenyl-bis(nonafluorobutanesulfonyl)imide. google.comchemicalbook.com This reagent can then be used to introduce the nonaflyl group onto various nucleophiles.
A notable application of such reagents is in the synthesis of vinyl nonaflates from carbonyl compounds. These vinyl nonaflates are stable and versatile intermediates, particularly in palladium-catalyzed cross-coupling reactions, offering an alternative to the more common triflate counterparts. wikipedia.org
Furthermore, bis(nonafluorobutanesulfonyl)imide (Nf₂NH), synthesized from nonafluorobutanesulfonyl fluoride, has been shown to react with alkynes to produce vinyl bis(perfluoroalkanesulfonyl)imides. wikipedia.orgchemrxiv.org This reaction proceeds chemoselectively and provides access to unique vinyl imide structures. For example, the reaction of phenylacetylene (B144264) with bis(nonafluorobutanesulfonyl)imide (Nf₂NH) in dichloromethane (B109758) yields the corresponding vinyl imide in good yield. chemrxiv.org
The development of these novel reagents is expanding the toolkit available to synthetic chemists, enabling new bond formations and the construction of complex molecular architectures.
Table 1: Novel Reagents Derived from this compound and Their Applications
| Reagent Name | Precursor | Application | Reference |
| N-Phenyl-bis(nonafluorobutanesulfonyl)imide | Nonafluorobutanesulfonyl fluoride and aniline | Nonaflation of nucleophiles | google.comchemicalbook.com |
| Vinyl Nonaflates | Carbonyl compounds and a nonaflating agent | Palladium-catalyzed cross-coupling reactions | wikipedia.org |
| Vinyl Bis(perfluoroalkanesulfonyl)imides | Alkynes and Bis(nonafluorobutanesulfonyl)imide | Synthesis of vinyl imides | chemrxiv.org |
Synergistic Catalysis with this compound
Synergistic catalysis, where two or more catalysts work in concert to promote a single transformation with enhanced efficiency or selectivity, is a rapidly growing field in organic synthesis. nih.gov While this compound is a potent activator and catalyst in its own right, its application in synergistic catalytic systems is an emerging area of research.
One potential area for synergistic application is in glycosylation reactions. For instance, trifluoromethanesulfonic anhydride (Tf₂O), a close analog of this compound, is used in combination with other promoters for the activation of thioglycosides. nih.gov It is also employed with phthalic anhydride for the stereoselective direct glycosylation with anomeric hydroxy sugars. nih.gov These examples suggest the potential for this compound to be used in similar dual catalytic systems for complex carbohydrate synthesis, potentially offering different reactivity or selectivity profiles due to the properties of the nonaflate group.
Another promising avenue is the combination of this compound's activating ability with transition metal or photoredox catalysis. nih.gov In such a system, the anhydride could activate a substrate towards reaction with an intermediate generated by the second catalyst. While specific examples directly employing this compound in this context are not yet widely reported, the principles of synergistic catalysis suggest this as a fruitful direction for future research.
The development of dual catalytic systems involving this compound holds the potential to unlock novel reaction pathways and provide more efficient and selective methods for the synthesis of complex molecules.
Applications of Nonafluorobutanesulfonic Anhydride in Complex Molecule Synthesis
Synthesis of Heterocyclic Compounds
The high reactivity of nonafluorobutanesulfonic anhydride (B1165640) makes it a potent reagent for activating substrates in the synthesis of heterocyclic compounds. Heterocycles are core structures in a vast number of natural products, pharmaceuticals, and materials. mit.edu The anhydride's ability to generate highly reactive intermediates enables cyclization reactions that might otherwise be difficult to achieve.
While direct applications for the synthesis of simple pyridines are not extensively documented in readily available literature, the activation power of nonafluorobutanesulfonic anhydride has been demonstrated in the synthesis of more complex pyridine-containing systems. A key example is its role as an activating agent in the preparation of 4-bromothieno[2,3-b]pyridine. sigmaaldrich.comsigmaaldrich.com In this reaction, the anhydride activates the precursor, facilitating a reaction with tetra-n-butylammonium bromide in dichloromethane (B109758) to yield the target brominated heterocyclic system. sigmaaldrich.com
The mechanism of activation is analogous to that of the more commonly used trifluoromethanesulfonic (triflic) anhydride. The anhydride reacts with a pyridine-N-oxide, forming a highly electrophilic N-nonafluorobutanesulfonyloxypyridinium salt. This intermediate is exceptionally reactive towards nucleophiles and can be used to promote various transformations, including the formation of substituted pyridines. Although specific examples for indolizine (B1195054) synthesis using this compound are sparse, the established strategies for indolizine synthesis, which often involve the cyclization of activated pyridine (B92270) derivatives, suggest its potential utility in this area as well. chim.itjbclinpharm.orgrsc.org
Table 1: Synthesis of a Thienopyridine Derivative
| Precursor | Reagent System | Product | Reference |
|---|---|---|---|
| Thieno[2,3-b]pyridine precursor | This compound, tetra-n-butylammonium bromide | 4-bromothieno[2,3-b]pyridine | sigmaaldrich.com |
The utility of perfluoroalkanesulfonic anhydrides extends to the synthesis of other heterocyclic systems through dehydrative cyclization. Reagents like triflic anhydride, DAST, and Deoxo-Fluor are known to effectively promote the cyclization of β-hydroxy amides to form oxazolines. rsc.orgorganic-chemistry.orgresearchgate.netmdpi.com This type of reaction proceeds by activation of the hydroxyl group, turning it into an excellent leaving group and enabling intramolecular nucleophilic attack by the amide oxygen.
Given that this compound is a more powerful activating agent than many of these reagents, it represents a highly promising, albeit less documented, candidate for such transformations. Its application could facilitate the synthesis of oxazolines, thiazolines, and other related nitrogen and oxygen-containing heterocycles under mild conditions, which is particularly valuable when working with sensitive or complex substrates. nih.gov The synthesis of tetrahydrofuran (B95107) and γ-butyrolactone derivatives, which are prevalent in natural products, often relies on intramolecular cyclizations that could potentially be promoted by the strong electrophilic activation provided by this compound. mdpi.com
Derivatization and Functionalization Strategies
This compound is a key reagent for creating highly reactive intermediates, which are then used in a variety of derivatization and functionalization reactions.
One of the fundamental applications of this compound is the conversion of alcohols into their corresponding nonaflates. mdpi.com The nonaflate group is an exceptionally good leaving group, surpassing even the widely used tosylate and triflate groups in some contexts. This conversion is typically achieved by reacting the alcohol with this compound in the presence of a non-nucleophilic base, such as 2,6-lutidine.
The resulting alkyl nonaflates are versatile intermediates in organic synthesis. Due to the superb leaving group ability of the nonaflate anion, these intermediates readily undergo nucleophilic substitution and elimination reactions. More importantly, they serve as excellent electrophilic partners in cross-coupling reactions. Palladium-catalyzed cross-coupling reactions, such as Suzuki, Negishi, and Stille couplings, can be effectively carried out using alkyl nonaflates to form new carbon-carbon and carbon-heteroatom bonds. mit.educore.ac.ukorganic-chemistry.org The stability and reactivity profile of nonaflates make them a valuable alternative to alkyl halides or triflates, particularly in complex synthetic sequences. acs.org
Table 2: Representative Transformation of an Alcohol to a Nonaflate
| Substrate Type | Reagent | Product Type | Yield | Reference |
|---|---|---|---|---|
| Alcohol | This compound | Alkyl Nonaflate | 82% | mdpi.com |
The direct functionalization of unactivated C-H bonds is a major goal in modern organic synthesis as it allows for the modification of complex molecules in a more efficient and atom-economical manner. nih.gov This field often relies on transition-metal catalysis, frequently guided by directing groups that bring the catalyst into proximity with a specific C-H bond. rsc.orgnih.gov
While direct evidence for the use of this compound or the nonaflate group as a directing element in C-H activation is not widely reported, the principles of such reactions suggest potential applications. The strong electron-withdrawing nature of the sulfonyl group could influence the reactivity of adjacent C-H bonds. Furthermore, in palladium-catalyzed C-H functionalization, ligands and additives play a crucial role in promoting the reaction. nih.govnih.gov The nonaflate anion, generated from the anhydride, could potentially act as a non-coordinating anion that modulates the reactivity of the catalytic species, similar to other anions like triflate or acetate. However, further research is needed to explore the specific role of this compound and its derivatives in this advanced synthetic area.
This compound in Drug Discovery and Pharmaceutical Synthesis
The synthesis of active pharmaceutical ingredients (APIs) often requires the construction of complex molecules with precise stereochemistry and functionality. Chemical intermediates that enable reliable and high-yielding bond formations are therefore of paramount importance to the pharmaceutical industry. boehringer-ingelheim.comresearchgate.net this compound and the nonaflate intermediates derived from it have found application in this arena, particularly in the context of cross-coupling reactions to build the carbon skeleton of drug molecules.
A notable example is the use of aryl nonaflates in the synthesis of the antidepressant drug, sertraline (B1200038). acs.org In a palladium-catalyzed cross-coupling reaction, an aryl nonaflate (prepared from the corresponding phenol (B47542) and this compound) was coupled with a tosyl hydrazone to construct a key disubstituted alkene bond within the sertraline framework. This demonstrates the practical utility of nonaflates as robust alternatives to triflates in the synthesis of medicinally relevant compounds.
Furthermore, related nonaflate reagents have been employed in the late-stage functionalization of existing drug molecules. For instance, trifluoromethyl nonaflate was used to introduce a trifluoromethoxy group into complex molecules such as the gout treatment Febuxostat and the uricosuric agent Probenecid, showcasing the potential for nonaflate-based chemistry to modify and diversify bioactive scaffolds. nih.gov The ability to use these reagents on complex, functional-group-rich molecules highlights their potential for generating new drug candidates and building libraries of compounds for screening. nih.gov
Table 3: Application of Nonaflates in Pharmaceutical Synthesis
| Target Molecule/Derivative | Key Intermediate | Reaction Type | Significance | Reference |
|---|---|---|---|---|
| Sertraline | Aryl Nonaflate | Palladium-catalyzed cross-coupling | Synthesis of a key structural bond in an antidepressant drug. | acs.org |
| Febuxostat Derivative | Trifluoromethyl Nonaflate | Hydrotrifluoromethoxylation | Late-stage functionalization of an existing drug for gout. | nih.gov |
| Probenecid Derivative | Trifluoromethyl Nonaflate | Hydrotrifluoromethoxylation | Late-stage functionalization of a uricosuric agent. | nih.gov |
Synthesis of Complex Natural Products and Pharmaceutical Intermediates
The synthesis of complex natural products and the intermediates required for pharmaceuticals often involves the formation of challenging chemical bonds. This compound is employed to activate otherwise unreactive positions in a molecule, enabling key transformations.
Detailed Research Findings:
The high reactivity of this compound, which makes the corresponding nonaflate ester an excellent leaving group, is crucial for its application in total synthesis. For instance, its utility has been noted in the total synthesis of the natural product (±)-Cephalotaxine, where activating a specific alcohol was a necessary step. mdpi.com Similarly, the anhydride is referenced in connection with the synthesis of Michellamines, a class of complex natural products. polyu.edu.hk The high cost of the reagent underscores its use in high-value, challenging synthetic steps where other reagents fail. polyu.edu.hk
In the realm of pharmaceutical intermediates, this compound serves as a key reagent for specific transformations. One documented synthesis involves the dropwise addition of the anhydride to a reaction mixture to produce a desired intermediate compound, highlighting its role as a potent activating agent. rssing.com
Furthermore, the principle of using highly electrophilic sulfonium (B1226848) ions, generated from a sulfoxide (B87167) and a strong anhydride, has been developed for the activation of organic azides. nii.ac.jp While triflic anhydride is often used, this compound can also serve this purpose, albeit sometimes requiring longer reaction times. nii.ac.jp This method, known as a traceless Schmidt reaction, allows for the cleavage of unreactive carbon-carbon bonds and subsequent functionalization, a powerful strategy for modifying complex molecules. nii.ac.jp
Table 1: Applications in Synthesis
| Application Area | Specific Use | Compound/Class Mentioned | Reference |
|---|---|---|---|
| Natural Product Synthesis | Activation of hydroxyl groups | (±)-Cephalotaxine | mdpi.com |
| Natural Product Synthesis | Utilized in total synthesis | Michellamines | polyu.edu.hk |
| Pharmaceutical Synthesis | Reagent for intermediate synthesis | Unspecified Intermediate | rssing.com |
| Synthetic Methodology | Activation of organic azides | General Alkyl Azides | nii.ac.jp |
Application in the Development of Kinase Inhibitors (e.g., DYRK1A inhibitors)
Kinase inhibitors are a major class of targeted therapeutics, particularly in oncology, designed to block the action of protein kinases, which are enzymes that regulate a vast number of cellular processes. Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A) is a specific kinase that has emerged as a therapeutic target for several diseases. nih.gov
Detailed Research Findings:
The synthesis of kinase inhibitors often requires the construction of complex heterocyclic scaffolds and the precise installation of various functional groups. This is achieved through multi-step synthetic sequences where highly efficient and selective reactions are paramount. While sulfonic anhydrides are established reagents in this field, the specific use of this compound in the synthesis of DYRK1A inhibitors is not prominently detailed in available research.
However, the general strategies for kinase inhibitor synthesis provide a clear context for its potential role. For example, in the synthesis of certain EGFR (Epidermal Growth Factor Receptor) kinase inhibitors, methyl sulfonic anhydride is used to prepare a key intermediate. dovepress.com Sulfonic anhydrides, in general, are used to convert hydroxyl groups into excellent leaving groups (sulfonates), which can then be easily displaced by nucleophiles to build the final inhibitor structure. Given that nonaflates are even more reactive leaving groups than triflates or mesylates, this compound represents a powerful, if specialized, tool for particularly challenging steps in the assembly of complex kinase inhibitors. mdpi.com The development of covalent kinase inhibitors, which form a permanent bond with the target protein, also relies on sophisticated synthetic chemistry to incorporate a reactive "warhead" into the molecule, a process where powerful activating agents can be essential. nih.gov
Table 2: Representative Kinase Targets and Inhibitor Classes
| Kinase Target Family | Example(s) | Therapeutic Area | Relevance |
|---|---|---|---|
| ErbB Family | EGFR, HER2 | Oncology (Lung, Breast Cancer) | Target of multiple FDA-approved small molecule inhibitors. dovepress.com |
| DYRK Family | DYRK1A | Diabetes, Neurodegenerative Diseases | An emerging therapeutic target for β-cell regeneration and other conditions. nih.gov |
| MAP Kinase Kinases | MKK7 | Oncology, Inflammatory Diseases | Target for covalent inhibitors developed via late-stage functionalization. nih.gov |
| Anaplastic Lymphoma Kinase | ALK | Oncology (Non-Small Cell Lung Cancer) | Target for dual-target inhibitors being actively researched. nih.gov |
Molecular Hybridization Strategies Utilizing Nonafluorobutanesulfonate Derivatives
Molecular hybridization is a rational drug design strategy that involves combining two or more distinct pharmacophores (the active parts of different drugs or bioactive molecules) into a single new chemical entity. nih.govnih.gov The goal is to create a hybrid molecule with an improved biological profile, such as enhanced activity, better selectivity, or the ability to hit multiple targets simultaneously, which is a key concept in the development of treatments for multifactorial diseases like cancer and neurodegenerative disorders. nih.gov
Detailed Research Findings:
The construction of these novel hybrid molecules is a significant synthetic challenge, often requiring the formation of robust linkages between complex molecular fragments. While nonafluorobutanesulfonate derivatives are not typically found as stable, integral parts of the final hybrid structures, the anhydride itself is a critical enabler of the reactions that form them.
The role of this compound in this context is as a powerful activating agent. By converting a hydroxyl group into a nonaflate, it creates a highly reactive site on one of the molecular fragments. This activated intermediate can then readily react with a second pharmacophore to form the crucial bond that links them, even when steric hindrance or poor electronics would prevent the reaction from proceeding with less potent activators. The nonaflate group is expelled during the reaction, having served its purpose as a "super leaving group." Therefore, while the nonafluorobutanesulfonate moiety is not present in the final product, the use of its parent anhydride is an underlying strategy that can make the synthesis of complex molecular hybrids feasible.
Advanced Research Directions and Future Perspectives of Nonafluorobutanesulfonic Anhydride
Expanding the Scope of Electrophilic Transformations
The core utility of nonafluorobutanesulfonic anhydride (B1165640) lies in its ability to act as a powerful electrophilic activating agent. Future research will undoubtedly focus on broadening the scope of these transformations, exploring new reaction partners and controlling the selectivity of these processes.
Novel Reactions with Diverse Nucleophiles and Substrates
While currently recognized for its role in activating heterocyclic precursors, a significant area of future research will involve the exploration of nonafluorobutanesulfonic anhydride's reactivity with a wider array of nucleophiles and substrates. Preliminary studies have shown its efficacy as an activating agent in the synthesis of 4-bromothieno[2,3-b]pyridine. This serves as a foundational example for expanding its application to other complex heterocyclic systems, which are prevalent scaffolds in medicinal chemistry and materials science.
Future investigations are expected to delve into its reactions with carbon, nitrogen, oxygen, and sulfur nucleophiles under various conditions. This could lead to the development of novel methods for C-C, C-N, C-O, and C-S bond formation. For instance, its potential in promoting Friedel-Crafts-type reactions, activating amides for subsequent transformations, and facilitating the formation of ethers and thioethers from challenging substrates warrants thorough investigation. The enhanced electrophilicity of the nonaflate group compared to the triflate group may enable reactions that are sluggish or inefficient with triflic anhydride.
Chemo-, Regio-, and Stereoselectivity in this compound-Mediated Reactions
A critical aspect of modern synthetic chemistry is the control of selectivity. Future research will be directed towards understanding and controlling the chemo-, regio-, and stereoselectivity of reactions mediated by this compound. The bulky and electron-withdrawing nature of the nonafluorobutanesulfonyl group can be expected to exert significant steric and electronic influence on reaction intermediates, thereby directing the outcome of chemical transformations.
For example, in the glycosylation reactions, a field where sulfonic anhydrides are pivotal, the choice of the sulfonyl group can dramatically influence the stereochemical outcome. While extensive research exists for other sulfonating agents, dedicated studies on this compound are needed to establish its stereodirecting capabilities. The formation of either 1,2-cis or 1,2-trans glycosidic linkages is highly dependent on the reaction conditions and the nature of the activating agent. Understanding how the nonaflate group participates in or influences the formation of key intermediates, such as covalent glycosyl nonaflates or contact ion pairs, will be crucial for developing highly stereoselective glycosylation protocols.
Furthermore, the regioselective activation of polyfunctional molecules is another promising avenue. The ability of this compound to selectively react with one functional group in the presence of others would be a powerful tool for the efficient synthesis of complex molecules, minimizing the need for protecting group manipulations.
Integration with Modern Synthetic Methodologies
The evolution of organic synthesis is marked by the adoption of new technologies that enable more efficient, selective, and sustainable chemical transformations. The integration of this compound with modern synthetic methodologies like photoredox catalysis, electrocatalysis, and flow chemistry is a key area for future development.
Photoredox and Electrocatalysis in this compound Chemistry
Visible-light photoredox catalysis and electrocatalysis have emerged as powerful tools for generating reactive intermediates under mild conditions. While the direct involvement of this compound in these processes is yet to be extensively explored, its potential as an activator in dual catalytic systems is significant. For instance, in a photoredox cycle, the anhydride could be used to activate a substrate towards reaction with a photochemically generated radical or radical ion.
Future research could explore scenarios where the nonafluorobutanesulfonate anion, formed after the initial activation step, could play a role in the catalytic cycle, potentially influencing its efficiency or selectivity. The high stability of the nonaflate anion could be advantageous in preventing side reactions.
Flow Chemistry and Continuous Processing Applications
Flow chemistry offers numerous advantages over traditional batch processing, including enhanced safety, better heat and mass transfer, and the potential for automation and scalability. The high reactivity of this compound makes it an ideal candidate for use in continuous flow systems, where reaction times can be precisely controlled, and the formation of unstable intermediates can be managed more effectively.
Future applications could involve the development of continuous processes for the synthesis of key intermediates or active pharmaceutical ingredients where this compound is used as an activating agent. This would not only improve the efficiency and safety of these processes but also allow for the on-demand production of valuable compounds. Research in this area would focus on optimizing reactor design, solvent selection, and reaction conditions to maximize yield and minimize waste.
Sustainable and Green Chemistry Approaches
The principles of green chemistry are increasingly guiding the development of new synthetic methods. Future research on this compound will need to incorporate these principles to ensure its long-term viability as a synthetic tool.
Key areas of focus will include:
Atom Economy: Developing reactions where a high proportion of the atoms from the reactants are incorporated into the final product. This involves designing transformations that are highly selective and minimize the formation of byproducts.
Use of Safer Solvents: Investigating the use of more environmentally benign solvents or even solvent-free reaction conditions.
Catalytic Applications: While this compound is typically used as a stoichiometric reagent, exploring its potential in catalytic cycles would be a significant advancement. This could involve the development of in situ regeneration methods or the design of catalytic systems where only a substoichiometric amount of the anhydride is required.
Recyclability: Investigating methods for the recovery and reuse of the nonafluorobutanesulfonic acid byproduct would significantly improve the sustainability of processes that utilize the anhydride.
By focusing on these areas, the chemical community can ensure that the powerful reactivity of this compound is harnessed in a manner that is both efficient and environmentally responsible.
Computational Chemistry and Mechanistic Elucidation
Computational chemistry has become an indispensable tool for understanding reaction mechanisms and predicting the reactivity and selectivity of chemical transformations. Density Functional Theory (DFT) is a particularly powerful method for studying the electronic structure and energetics of molecules and transition states.
DFT calculations can provide valuable insights into the mechanisms of chemical reactions by mapping out the potential energy surface and identifying the transition states and intermediates involved. aps.org This information is crucial for understanding how a reaction proceeds and for designing more efficient catalysts and reaction conditions.
For example, DFT has been used to investigate the condensation reactions of silica (B1680970) clusters, revealing the role of water in stabilizing transition states and facilitating the reaction. researchgate.net In another study, DFT calculations were employed to elucidate the mechanism of the conversion of glucose to HMF, a key platform chemical, catalyzed by metal ions. mdpi.com These studies demonstrate the power of DFT to unravel complex reaction pathways and provide a theoretical basis for experimental observations.
While specific DFT studies on the reaction pathways of this compound are not extensively documented in the provided search results, this approach holds great promise for understanding its catalytic activity. By modeling the interactions of this compound with various substrates, researchers can gain insights into the factors that govern its reactivity and selectivity, paving the way for the rational design of new catalytic applications.
In addition to elucidating reaction mechanisms, computational chemistry can be used to develop predictive models for the reactivity and selectivity of chemical reactions. These models can be used to screen potential catalysts and substrates, identify optimal reaction conditions, and guide the design of new experiments.
By combining DFT calculations with other computational techniques, it is possible to develop quantitative structure-activity relationships (QSAR) that correlate the molecular properties of reactants and catalysts with their observed reactivity. These models can be used to predict the outcome of a reaction with a reasonable degree of accuracy, saving time and resources in the laboratory.
The development of predictive models for reactions involving this compound would be a significant advancement in the field. Such models could be used to predict its catalytic activity in a wide range of transformations, accelerating the discovery of new applications and facilitating the optimization of existing processes.
Exploration in Materials Science and Polymer Chemistry
The unique properties of this compound, such as its strong acidity and high thermal stability, make it an attractive candidate for applications in materials science and polymer chemistry. The incorporation of fluorinated moieties into polymers can impart desirable properties such as hydrophobicity, chemical resistance, and low surface energy.
This compound can be used as a catalyst or reagent in the synthesis of fluorinated polymers and materials. For example, it could be used to initiate the polymerization of fluorinated monomers or to introduce perfluoroalkyl groups into existing polymers. The resulting materials could have applications in a variety of fields, including coatings, membranes, and electronic devices.
The development of supramolecular polymers, which are held together by non-covalent interactions such as hydrogen bonding, is another area where this compound could find application. nih.gov By incorporating fluorinated groups into the polymer backbone, it may be possible to create materials with novel self-assembly properties and stimuli-responsive behavior. The exploration of this compound in these areas is still in its early stages, but it represents a promising frontier for the development of new and advanced materials.
Q & A
Basic: What are the optimal laboratory methods for synthesizing Nonafluorobutanesulfonic anhydride?
Answer:
Synthesis typically involves fluorination of sulfonic acid precursors under controlled anhydrous conditions. A two-step approach is common:
Precursor Activation : React perfluorobutanesulfonic acid (PFBS) with a chlorinating agent (e.g., PCl₅) to generate the sulfonyl chloride intermediate.
Anhydride Formation : Condense the intermediate with a second equivalent of PFBS using a dehydrating agent (e.g., DCC). Reaction temperatures (40–60°C) and stoichiometric ratios (1:1.2 acid-to-chloride) are critical to minimize side products .
Key Considerations : Use inert atmospheres (N₂/Ar) and monitor reaction progress via FTIR for sulfonate-to-anhydride peak shifts (~1350 cm⁻¹).
Basic: How should researchers characterize the purity of this compound?
Answer:
Use a multi-technique approach:
- NMR Spectroscopy : ¹⁹F NMR to confirm absence of residual sulfonic acid (δ −80 to −85 ppm for anhydride vs. −70 ppm for PFBS) .
- Elemental Analysis : Validate C:F:S ratios (theoretical: C₄F₉SO₃).
- Mass Spectrometry (ESI-MS) : Detect impurities via negative-ion mode (m/z 327 for anhydride).
- Thermogravimetric Analysis (TGA) : Assess thermal stability (decomposition >200°C indicates high purity) .
Advanced: What factors govern the reaction kinetics of this compound in nucleophilic substitutions?
Answer:
Kinetics depend on:
- Solvent Polarity : Polar aprotic solvents (e.g., DMF) enhance electrophilicity of the sulfonyl group, accelerating reactions (second-order rate constants ~10⁻⁴ L/mol·s).
- Temperature : Arrhenius plots reveal activation energies (~50 kJ/mol) for nucleophilic attack, with optimal ranges between 25–50°C .
- Steric Effects : Bulky nucleophiles (e.g., tert-butoxide) exhibit reduced reactivity due to hindered access to the electrophilic sulfur center.
Methodological Tip : Use stopped-flow spectroscopy to capture rapid intermediates (e.g., sulfonate esters).
Advanced: How can computational models predict the stereoelectronic behavior of this compound?
Answer:
Density Functional Theory (DFT) at the B3LYP/6-311+G(d,p) level can map:
- Electrostatic Potential Surfaces : Identify electron-deficient sulfur atoms as reactive sites.
- Transition-State Barriers : Compare endo/exo pathways in cycloadditions (analogous to maleic anhydride Diels-Alder reactions ).
Case Study : CCSD(T) calculations for PFBS derivatives show thermodynamic preference for exo products despite kinetic endo preference, aligning with experimental retro-Diels-Alder observations .
Advanced: What methodologies assess the environmental toxicity of this compound?
Answer:
- In Vitro Assays : Use hepatic cell lines (e.g., HepG2) to measure mitochondrial dysfunction (EC₅₀ values via MTT assays).
- Aquatic Toxicity : OECD Test Guideline 202 for Daphnia magna immobilization (48-hr LC₅₀). PFBS derivatives show LC₅₀ ~100 mg/L, suggesting moderate aquatic toxicity .
- Bioaccumulation Studies : Radiolabeled (¹⁴C) anhydride tracking in zebrafish models reveals low biomagnification (log Kow <3).
Advanced: How should researchers resolve contradictions in reported thermodynamic stability of PFBS derivatives?
Answer:
Contradictions often arise from:
- Experimental Conditions : Hydrolytic stability varies with pH (e.g., t₁/₂ = 30 days at pH 7 vs. 2 hours at pH 12).
- Analytical Sensitivity : Use high-resolution LC-MS/MS to distinguish degradation products (e.g., perfluorobutanesulfonate).
Recommendation : Conduct accelerated stability studies (40–60°C, 75% RH) with kinetic modeling (Eyring equation) to extrapolate shelf-life .
Basic: What safety protocols are essential when handling this compound?
Answer:
- Personal Protective Equipment (PPE) : Fluoropolymer-coated gloves, face shields, and fume hoods (vapor pressure ~0.1 mmHg at 25°C).
- Spill Management : Neutralize with sodium bicarbonate slurry to convert reactive anhydride into less hazardous sulfonate salts.
- Waste Disposal : Incinerate at >1100°C to prevent PFAS formation .
Advanced: What analytical techniques quantify trace impurities in this compound?
Answer:
- Ion Chromatography (IC) : Detect residual fluoride ions (LOD 0.1 ppm).
- Headspace GC-MS : Identify volatile byproducts (e.g., SO₂F₂).
- X-ray Photoelectron Spectroscopy (XPS) : Surface analysis for sulfur oxidation states (binding energy ~169 eV for sulfonate groups) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
